Idh2R140Q-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

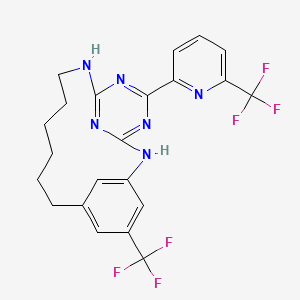

C22H20F6N6 |

|---|---|

Molecular Weight |

482.4 g/mol |

IUPAC Name |

17-(trifluoromethyl)-5-[6-(trifluoromethyl)-2-pyridinyl]-2,4,6,8,20-pentazatricyclo[13.3.1.13,7]icosa-1(19),3,5,7(20),15,17-hexaene |

InChI |

InChI=1S/C22H20F6N6/c23-21(24,25)14-10-13-6-3-1-2-4-9-29-19-32-18(33-20(34-19)30-15(11-13)12-14)16-7-5-8-17(31-16)22(26,27)28/h5,7-8,10-12H,1-4,6,9H2,(H2,29,30,32,33,34) |

InChI Key |

UTJJIEVWKZKWEI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCNC2=NC(=NC(=N2)C3=NC(=CC=C3)C(F)(F)F)NC4=CC(=CC(=C4)C(F)(F)F)CC1 |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Idh2R140Q-IN-1 in Inhibiting 2-Hydroxyglutarate Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potent and selective inhibitor, Idh2R140Q-IN-1, and its role in mitigating the oncogenic activity of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme, specifically the R140Q variant. The accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG), produced by this mutant enzyme, is a key driver in various cancers, including acute myeloid leukemia (AML). This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, and provides comprehensive experimental protocols for its evaluation.

Introduction to Mutant IDH2 R140Q and 2-Hydroxyglutarate

Isocitrate dehydrogenase 2 (IDH2) is a crucial enzyme in the citric acid cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, somatic mutations in the IDH2 gene, such as the R140Q mutation, confer a neomorphic enzymatic activity. Instead of converting isocitrate to α-KG, the mutant IDH2 R140Q enzyme preferentially reduces α-KG to D-2-hydroxyglutarate (2-HG), consuming NADPH in the process.[1] The accumulation of 2-HG to millimolar concentrations in cancer cells competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis.[2]

This compound: A Potent Inhibitor of 2-HG Production

This compound, also referred to as compound C6, is a macrocyclic derivative designed as a potent and selective inhibitor of the IDH2 R140Q mutant enzyme.[3] Its development was based on the structure of the known IDH2 inhibitor AG-221 (Enasidenib).[3]

Mechanism of Action

While the precise binding mode of this compound is detailed in its primary research publication, inhibitors of this class, including AG-221, are known to be allosteric inhibitors.[4] They bind to the dimer interface of the IDH2 enzyme, stabilizing it in an open, inactive conformation.[4] This prevents the conformational changes required for catalytic activity and subsequent production of 2-HG.[4]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against the IDH2 R140Q mutant has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of an inhibitor.

| Inhibitor | Target | IC50 (nM) | Reference |

| This compound (C6) | IDH2 R140Q | 6.1 | [2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in inhibiting 2-HG production.

Biochemical Assay: IDH2 R140Q Enzymatic Activity

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the purified IDH2 R140Q protein by monitoring the consumption of the cofactor NADPH.

Principle: The neomorphic activity of IDH2 R140Q consumes NADPH to reduce α-KG to 2-HG. The rate of NADPH consumption, which can be measured by the decrease in absorbance at 340 nm or through a coupled enzymatic reaction that generates a fluorescent signal, is proportional to the enzyme's activity.

Materials:

-

Purified recombinant IDH2 R140Q enzyme

-

α-Ketoglutarate (α-KG)

-

NADPH

-

This compound (or other test compounds) dissolved in DMSO

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 2 mM DTT, 0.05% BSA)

-

Diaphorase

-

Resazurin

-

96-well microplate (black, for fluorescence)

-

Plate reader capable of measuring fluorescence (Ex/Em = 530-560 nm / 590 nm)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, α-KG, diaphorase, and resazurin.

-

Add the test compound (this compound) at various concentrations to the wells of the 96-well plate. Include a DMSO control (vehicle) and a no-enzyme control.

-

Add the purified IDH2 R140Q enzyme to the wells containing the test compound and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding NADPH to all wells.

-

Immediately start monitoring the fluorescence signal at regular intervals for a set period (e.g., 30-60 minutes) using a plate reader.

-

Calculate the rate of reaction (slope of the fluorescence curve) for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Assay: Intracellular 2-Hydroxyglutarate (2-HG) Measurement

This assay quantifies the ability of this compound to reduce the levels of the oncometabolite 2-HG in cancer cells harboring the IDH2 R140Q mutation.

Principle: Cells expressing mutant IDH2 R140Q produce high levels of 2-HG. Treatment with an effective inhibitor like this compound will decrease the intracellular concentration of 2-HG. This reduction is typically measured using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Cell line expressing IDH2 R140Q (e.g., TF-1 cells engineered to express IDH2 R140Q)

-

Cell culture medium and supplements

-

This compound (or other test compounds) dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Internal standard (e.g., ¹³C₅-D-2HG)

-

LC-MS/MS system

Procedure:

-

Seed the IDH2 R140Q mutant cells in a multi-well plate and allow them to adhere or stabilize overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours). Include a DMSO vehicle control.

-

After the treatment period, aspirate the cell culture medium and wash the cells with ice-cold PBS.

-

Lyse the cells and extract the metabolites by adding a cold extraction solvent (e.g., 80% methanol in water) containing the internal standard.

-

Incubate the plates on ice or at -20°C to facilitate cell lysis and protein precipitation.

-

Scrape the cells and transfer the cell lysates to microcentrifuge tubes.

-

Centrifuge the lysates at high speed to pellet the cell debris.

-

Collect the supernatant containing the metabolites.

-

Analyze the samples using a validated LC-MS/MS method to quantify the levels of D-2-HG.[3][5]

-

Normalize the 2-HG levels to cell number or total protein concentration.

-

Determine the cellular IC50 value by plotting the percentage of 2-HG reduction against the logarithm of the inhibitor concentration.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Conclusion

This compound is a highly potent inhibitor of the mutant IDH2 R140Q enzyme, effectively reducing the production of the oncometabolite 2-HG. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of this and similar inhibitors. The continued development of selective inhibitors against mutant IDH enzymes holds significant promise for the targeted therapy of cancers driven by these oncogenic mutations.

References

- 1. Rapid detection of IDH2 (R140Q and R172K) mutations in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Idh2R140Q-IN-1: A Potent and Selective Inhibitor of Mutant Isocitrate Dehydrogenase 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Idh2R140Q-IN-1, a potent and selective inhibitor of the R140Q mutant of isocitrate dehydrogenase 2 (IDH2). This document is intended to serve as a valuable resource for researchers in academia and industry engaged in the study of cancer metabolism and the development of targeted therapeutics.

Chemical Structure and Properties

This compound, also identified as compound C6, is a small molecule inhibitor specifically targeting the neomorphic activity of the IDH2 R140Q mutant enzyme. The presence of this mutation is a known driver in several cancers, including acute myeloid leukemia (AML).[1][2]

Chemical Structure:

-

IUPAC Name: 6-(2,6-difluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)-[1][2][3]triazolo[4,3-b]pyridazin-3-amine

-

SMILES: FC(C1=CC=CC(C2=NC(NCCCCCC3)=NC(NC4=CC3=CC(C(F)(F)F)=C4)=N2)=N1)(F)F[1][3][6]

Physicochemical Properties: A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2469044-23-1 | [1][3][4][5][6] |

| Molecular Formula | C₂₂H₂₀F₆N₆ | [1][3][4][6] |

| Molecular Weight | 482.42 g/mol | [1][3][6] |

| Appearance | Solid | - |

| Storage | Store at -20°C | - |

Biological Activity and Mechanism of Action

The IDH2 R140Q mutation confers a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[7] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, resulting in epigenetic alterations that drive oncogenesis.[7]

This compound is a highly potent inhibitor of the IDH2 R140Q mutant enzyme.

Table 2: In Vitro Potency of this compound

| Parameter | Value | Reference |

| IC₅₀ (IDH2 R140Q) | 6.1 nM | [1][3][6] |

By inhibiting the production of 2-HG, this compound can reverse the epigenetic blockade and induce differentiation in cancer cells harboring the IDH2 R140Q mutation.

Key Signaling Pathways

The accumulation of 2-HG due to the IDH2 R140Q mutation has been shown to impact several key signaling pathways implicated in cancer development and progression.

Caption: Signaling pathway initiated by the IDH2 R140Q mutation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

IDH2 R140Q Enzymatic Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of the recombinant IDH2 R140Q protein. The activity is determined by measuring the consumption of the cofactor NADPH, which can be monitored by fluorescence or absorbance.

Caption: Workflow for the IDH2 R140Q enzymatic assay.

Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

-

Dilute recombinant human IDH2 R140Q enzyme to the desired concentration in assay buffer.

-

Prepare a stock solution of α-ketoglutarate in assay buffer.

-

Prepare a stock solution of NADPH in assay buffer.

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 2 µL of diluted this compound or DMSO (vehicle control) to each well.

-

Add 20 µL of diluted IDH2 R140Q enzyme solution to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of a solution containing α-ketoglutarate and NADPH.

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the decrease in NADPH fluorescence (Excitation: 340 nm, Emission: 460 nm) or absorbance (340 nm).

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

-

Cellular 2-HG Measurement by LC-MS/MS

This method quantifies the intracellular levels of the oncometabolite 2-HG in cancer cells treated with this compound.

Protocol:

-

Cell Culture and Treatment:

-

Culture IDH2 R140Q-mutant cells (e.g., TF-1 erythroleukemia cells) under standard conditions.

-

Treat cells with various concentrations of this compound or DMSO for a specified period (e.g., 48-72 hours).

-

-

Metabolite Extraction:

-

Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a cold extraction solvent (e.g., 80:20 methanol:water) containing an internal standard (e.g., ¹³C₅-glutamate).

-

Centrifuge the lysate to pellet cellular debris.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Chromatography: Separate metabolites using a suitable column (e.g., HILIC or C18) and gradient elution.

-

Mass Spectrometry: Detect and quantify 2-HG and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.

-

-

Data Analysis:

-

Calculate the peak area ratio of 2-HG to the internal standard.

-

Normalize the 2-HG levels to cell number or total protein concentration.

-

Determine the IC₅₀ for 2-HG reduction.

-

Histone Methylation Analysis by Western Blot

This protocol assesses the effect of this compound on global histone methylation levels, which are altered by the accumulation of 2-HG.

Protocol:

-

Cell Lysis and Histone Extraction:

-

Treat IDH2 R140Q-mutant cells with this compound.

-

Harvest cells and perform acid extraction of histones. Briefly, lyse cells in a hypotonic buffer, isolate nuclei, and extract histones with 0.2 M H₂SO₄. Precipitate histones with trichloroacetic acid.

-

-

SDS-PAGE and Western Blotting:

-

Quantify the extracted histone protein concentration.

-

Separate histone proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) using a high-percentage acrylamide gel (e.g., 15%).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for histone modifications of interest (e.g., H3K4me3, H3K9me3, H3K27me3) and a loading control (e.g., total Histone H3).

-

Wash the membrane and incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities and normalize the levels of histone modifications to the total histone H3 loading control.

-

Conclusion

This compound is a valuable research tool for investigating the biological consequences of the IDH2 R140Q mutation and for the preclinical evaluation of targeted therapies against cancers harboring this mutation. Its high potency and selectivity make it an ideal probe for elucidating the downstream effects of mutant IDH2 inhibition. The experimental protocols provided in this guide offer a starting point for researchers to further characterize the activity of this and other similar inhibitors.

References

Idh2R140Q-IN-1: A Potent and Selective Chemical Probe for Mutant IDH2 in Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme, particularly the R140Q substitution, are a key driver in the pathogenesis of several cancers, most notably acute myeloid leukemia (AML). This mutation confers a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a central role in tumorigenesis through epigenetic dysregulation. The development of small molecule inhibitors that selectively target the mutant IDH2 enzyme represents a promising therapeutic strategy. Idh2R140Q-IN-1, also known as compound C6, has emerged as a potent and selective chemical probe for the IDH2 R140Q mutant. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, the methodologies for its evaluation, and its mechanism of action.

Data Presentation

The following tables summarize the quantitative data for this compound and a reference compound, AG-221 (Enasidenib), derived from the primary literature.

Table 1: Biochemical Activity of this compound

| Compound | Target | IC50 (nM) |

| This compound (C6) | IDH2 R140Q | 6.1 |

| IDH2 R172K | 12.3 | |

| IDH2 WT | >1000 | |

| IDH1 WT | >1000 | |

| AG-221 (Enasidenib) | IDH2 R140Q | 12.0 |

| IDH2 R172K | 45.0 | |

| IDH2 WT | >1000 | |

| IDH1 WT | >1000 |

Table 2: Cellular Activity of this compound

| Compound | Cell Line | Assay | IC50 (nM) |

| This compound (C6) | U87MG-IDH2 R140Q | 2-HG Suppression | 2.1 |

| AG-221 (Enasidenib) | U87MG-IDH2 R140Q | 2-HG Suppression | 25.0 |

Table 3: Pharmacokinetic Profile of this compound Mesylate Salt in Rats

| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (2 mg/kg) |

| Tmax (h) | 4.0 | 0.08 |

| Cmax (ng/mL) | 1001 | 1142 |

| AUC (0-t) (ng·h/mL) | 12589 | 2468 |

| Bioavailability (%) | 51.0 | - |

Experimental Protocols

Biochemical IDH2 Enzymatic Assay

This assay measures the ability of a compound to inhibit the production of NADPH by the mutant IDH2 enzyme.

-

Reagents and Materials:

-

Recombinant human IDH2 R140Q, IDH2 R172K, wild-type IDH2, and wild-type IDH1 enzymes.

-

α-ketoglutarate (α-KG) substrate.

-

NADPH cofactor.

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 0.05% BSA, and 2 mM DTT.

-

Test compound (this compound) dissolved in DMSO.

-

-

Procedure:

-

A reaction mixture is prepared containing the respective IDH enzyme and NADPH in the assay buffer.

-

The test compound is added to the reaction mixture at various concentrations and pre-incubated.

-

The enzymatic reaction is initiated by the addition of the α-KG substrate.

-

The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm using a plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular 2-HG Suppression Assay

This assay quantifies the reduction of the oncometabolite 2-HG in cells expressing mutant IDH2 following treatment with an inhibitor.

-

Cell Line:

-

U87MG glioblastoma cells engineered to overexpress the IDH2 R140Q mutant.

-

-

Procedure:

-

U87MG-IDH2 R140Q cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of the test compound (this compound) for 48 hours.

-

After the incubation period, the cell culture medium is collected.

-

The concentration of 2-HG in the medium is determined using a 2-HG assay kit, which typically involves an enzymatic reaction coupled to a colorimetric or fluorometric readout.

-

IC50 values are determined by plotting the percentage of 2-HG inhibition against the compound concentration.

-

In Vivo Pharmacokinetic Study in Rats

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of the test compound.

-

Animals:

-

Male Sprague-Dawley rats.

-

-

Procedure:

-

Oral Administration: A cohort of rats is administered this compound mesylate salt orally via gavage at a dose of 10 mg/kg.

-

Intravenous Administration: Another cohort receives the compound intravenously via the tail vein at a dose of 2 mg/kg.

-

Blood samples are collected from the tail vein at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Plasma is separated by centrifugation.

-

The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Pharmacokinetic parameters, including Tmax, Cmax, AUC, and bioavailability, are calculated using appropriate software.

-

Mandatory Visualization

Mutant IDH2 Signaling Pathway

Caption: The signaling pathway of mutant IDH2 R140Q leading to leukemogenesis.

Experimental Workflow for this compound Evaluation

Caption: The experimental workflow for the evaluation of this compound.

Mechanism of Action: Allosteric Inhibition

Caption: The allosteric inhibition mechanism of this compound.

Preclinical Evaluation of Idh2R140Q-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of Idh2R140Q-IN-1, a potent and selective inhibitor of the isocitrate dehydrogenase 2 (IDH2) R140Q mutant enzyme. The IDH2 R140Q mutation is a key driver in several cancers, including acute myeloid leukemia (AML), through the neomorphic production of the oncometabolite D-2-hydroxyglutarate (D-2-HG). This guide summarizes the available quantitative data, details key experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Concepts and Mechanism of Action

The IDH2 enzyme is a critical component of the citric acid cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). The R140Q mutation in IDH2 confers a new enzymatic activity, enabling the NADPH-dependent reduction of α-KG to D-2-HG.[1] This oncometabolite competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations that block cellular differentiation and promote oncogenesis.[2]

This compound, also identified as compound 36, is an orally active small molecule designed to selectively inhibit the IDH2 R140Q mutant enzyme. By blocking the production of D-2-HG, this compound aims to reverse the epigenetic blockade and induce the differentiation of cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and provide comparative preclinical data for Enasidenib (AG-221), a well-characterized inhibitor of mutant IDH2.

Table 1: In Vitro Potency of this compound

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| This compound | Enzymatic Assay | IDH2 R140Q | 29 | [Wei Q, et al., 2023] |

| This compound | Cellular Assay | TF-1 (IDH2 R140Q) | 10 | [Wei Q, et al., 2023] |

| CP-17 | Enzymatic Assay | IDH2 R140Q | 40.75 | [1][3] |

Table 2: Preclinical Pharmacokinetics of IDH2 Inhibitors

Note: Specific pharmacokinetic data for this compound is not publicly available. The following data for Enasidenib (AG-221) in rats is provided as a representative example for a clinically approved IDH2 inhibitor.

| Compound | Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |

| Enasidenib (AG-221) | Rat | 10 mg/kg | Oral | 1550 | 4.0 | 28400 | 58 |

Table 3: Preclinical In Vivo Efficacy of IDH2 Inhibitors

Note: Specific in vivo efficacy data for this compound is not publicly available. The following data for Enasidenib (AG-221) is provided as a representative example.

| Compound | Model | Dosing | Efficacy Readout | Result | Reference |

| Enasidenib (AG-221) | U87MG IDH2 R140Q Xenograft | 150 mg/kg BID, Oral | Tumor 2-HG Reduction | >90% reduction | [4] |

| Enasidenib (AG-221) | Primary Human AML Xenograft (IDH2 R140Q) | 100 mg/kg QD, Oral | Survival | Significant survival benefit | [5] |

| Enasidenib (AG-221) | Primary Human AML Xenograft (IDH2 R140Q) | 100 mg/kg QD, Oral | Myeloid Differentiation | Increased expression of CD11b, CD14, CD15 | [5] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of IDH2 R140Q in Oncogenesis

The following diagram illustrates the central role of the IDH2 R140Q mutation in driving oncogenesis through the production of D-2-HG and its downstream effects on epigenetic regulation and cellular differentiation. Recent evidence also points to the activation of pro-survival signaling pathways such as STAT3/5 and NF-κB.

References

- 1. Identification of a selective inhibitor of IDH2/R140Q enzyme that induces cellular differentiation in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of 2-hydroxyglutarate elicits metabolic reprogramming and mutant IDH1 glioma immunity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a selective inhibitor of IDH2/R140Q enzyme that induces cellular differentiation in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute myeloid leukemia with IDH1 and IDH2 mutations: 2021 treatment algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | IDH1/IDH2 Inhibition in Acute Myeloid Leukemia [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Idh2R140Q-IN-1 Cell-Based Assays in Acute Myeloid Leukemia (AML)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mutations in the isocitrate dehydrogenase 2 (IDH2) gene, particularly the R140Q variant, are significant drivers in a subset of Acute Myeloid Leukemia (AML). The mutant IDH2 enzyme gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including TET family enzymes and histone demethylases.[4][5][6] This leads to widespread epigenetic alterations, such as DNA and histone hypermethylation, which ultimately block hematopoietic differentiation and promote leukemogenesis.[2][3][7]

Idh2R140Q-IN-1 is a representative potent and selective small-molecule inhibitor designed to target the IDH2 R140Q mutant protein. By inhibiting the production of 2-HG, these inhibitors can reverse the epigenetic blockade and induce differentiation of AML blasts.[3][7][8] This document provides detailed protocols for key cell-based assays to evaluate the efficacy of IDH2 R140Q inhibitors using the human erythroleukemia cell line TF-1, engineered to express the IDH2 R140Q mutation. This cell line is a widely used model as it recapitulates the key molecular features of IDH2-mutant AML.[7][9]

Signaling Pathway and Mechanism of Action

The IDH2 R140Q mutation initiates a cascade of events that culminates in a block of cellular differentiation, a hallmark of AML. The inhibitor, this compound, acts by allosterically binding to the mutant IDH2 enzyme, preventing the production of 2-HG and thereby restoring normal epigenetic regulation and allowing for cellular differentiation.

Caption: IDH2 R140Q signaling and inhibitor mechanism.

Experimental Workflow Overview

The evaluation of an IDH2 R140Q inhibitor typically follows a multi-assay approach to characterize its effects on the direct enzymatic target, cellular phenotype, and downstream signaling pathways.

Caption: Workflow for inhibitor characterization.

Data Presentation: Summary of Expected Results

The following tables summarize typical quantitative data obtained from cell-based assays with potent IDH2 R140Q inhibitors like AGI-6780 and Enasidenib, which serve as benchmarks for this compound.

Table 1: Inhibitor Potency Against IDH2 R140Q

| Parameter | Cell Line/Enzyme | Inhibitor | Value | Reference(s) |

| Enzymatic IC₅₀ | IDH2 R140Q Homodimer | AGI-6780 | 23 nM | [8][10] |

| IDH2 R140Q Homodimer | CP-17 | 40.75 nM (16h) | [11] | |

| Cellular 2-HG EC₅₀ | TF-1 IDH2 R140Q | AGI-6780 | ~20 nM | [10] |

| TF-1 IDH2 R140Q | CP-17 | 141.4 nM | [12] | |

| Cell Proliferation IC₅₀ | TF-1 IDH2 R140Q | AGI-6780 | 1.1 µM | [13] |

Table 2: Cellular Effects of IDH2 R140Q Inhibition

| Assay | Cell Line | Treatment | Expected Outcome | Reference(s) |

| Intracellular 2-HG | TF-1 IDH2 R140Q | Vehicle (DMSO) | High (µM range) | [12] |

| TF-1 IDH2 R140Q | IDH2R140Q Inhibitor | >90% reduction | [8][10] | |

| Erythroid Differentiation | TF-1 IDH2 R140Q | Vehicle + EPO | Low % Benzidine-positive cells | [12] |

| TF-1 IDH2 R140Q | Inhibitor + EPO | Significant increase in Benzidine-positive cells | [1][12] | |

| p-STAT3 (Tyr705) Levels | TF-1 IDH2 R140Q | Vehicle | Constitutively high | [13][14] |

| TF-1 IDH2 R140Q | IDH2R140Q Inhibitor | Significant decrease | [13] | |

| Histone Methylation | TF-1 IDH2 R140Q | Vehicle | Hypermethylated (e.g., H3K9) | [2][7] |

| TF-1 IDH2 R140Q | IDH2R140Q Inhibitor | Reversal of hypermethylation | [7] |

Experimental Protocols

Cell Culture

-

Cell Lines:

-

TF-1 (Human erythroleukemia, IDH2 wild-type) (ATCC® CRL-2003™)

-

TF-1 IDH2 R140Q (Isogenic knock-in or retrovirally transduced) (e.g., ATCC® CRL-2003IG™)[9]

-

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 ng/mL recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂. Maintain cell density between 1x10⁵ and 1x10⁶ cells/mL.

Intracellular 2-HG Quantification by LC-MS

This assay directly measures the oncometabolite product of the mutant IDH2 enzyme.

-

Materials:

-

80:20 Methanol:Water (pre-chilled to -80°C)

-

LC-MS grade water, methanol, and acetonitrile

-

Stable isotope-labeled internal standard (e.g., D-2-HG-d4)

-

-

Procedure:

-

Seed 1-2 x 10⁶ TF-1 IDH2 R140Q and TF-1 WT cells in a 6-well plate and treat with this compound or vehicle (e.g., 0.1% DMSO) for 48-72 hours.

-

Harvest cells by centrifugation (300 x g, 5 min, 4°C).

-

Quickly wash the cell pellet with 1 mL of ice-cold PBS and centrifuge again.

-

Aspirate the supernatant completely. Add 1 mL of pre-chilled 80:20 methanol:water containing the internal standard to the cell pellet.

-

Vortex vigorously for 1 minute to lyse cells and precipitate proteins.

-

Incubate at -80°C for 30 minutes.

-

Centrifuge at 20,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant (metabolite extract) to a new tube and dry using a speed vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable volume (e.g., 100 µL) of LC-MS grade water for analysis.

-

Analyze samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system equipped with a suitable chiral column to separate D- and L-2-HG enantiomers.

-

Cell Viability (MTT) Assay

This colorimetric assay assesses the impact of the inhibitor on cell proliferation and viability.

-

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

-

Procedure:

-

Seed TF-1 IDH2 R140Q cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete culture medium.

-

Add serial dilutions of this compound (e.g., from 0.01 µM to 30 µM) to the wells. Include vehicle-only (DMSO) controls.

-

Incubate the plate for 72-96 hours at 37°C and 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate overnight at 37°C in a humidified atmosphere.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.

-

Erythroid Differentiation (Benzidine Staining) Assay

This assay measures hemoglobin production, a key marker of erythroid differentiation, which is blocked by the IDH2 R140Q mutation and restored by its inhibition.

-

Materials:

-

Procedure:

-

Wash TF-1 IDH2 R140Q cells to remove GM-CSF and resuspend in culture medium containing a low concentration of FBS (e.g., 2%) and EPO (e.g., 5-10 U/mL) to induce differentiation.

-

Seed cells in a 24-well plate and treat with various concentrations of this compound or vehicle control.

-

Incubate for 5-7 days, adding fresh inhibitor and media as needed.

-

Prepare the staining solution immediately before use: add ~5 µL of 30% H₂O₂ per 1 mL of benzidine solution.[2]

-

Mix a small volume of cell suspension (e.g., 50 µL) with an equal volume of the staining solution on a microscope slide or in a tube.

-

Incubate for 2-5 minutes at room temperature.

-

Count the number of blue-colored (hemoglobin-positive) cells and total cells using a hemocytometer under a light microscope.

-

Calculate the percentage of benzidine-positive cells. An increase in this percentage indicates induced differentiation.

-

Western Blot for Phospho-STAT3

This assay evaluates the effect of the inhibitor on downstream signaling pathways implicated in the proliferation of IDH2-mutant cells.

-

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies:

-

Rabbit anti-Phospho-STAT3 (Tyr705) (e.g., Cell Signaling Technology #9131, 1:1000 dilution)[16]

-

Mouse anti-STAT3 (Total) (e.g., Cell Signaling Technology #9139, 1:1000 dilution)

-

Mouse anti-β-Actin (Loading control, 1:5000 dilution)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

ECL Western Blotting Substrate

-

-

Procedure:

-

Treat 2-5 x 10⁶ TF-1 IDH2 R140Q cells with this compound or vehicle for 24-48 hours.

-

Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 20-30 minutes.

-

Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.

-

Separate proteins by SDS-PAGE (e.g., 10% Tris-glycine gel) and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C with gentle agitation.[9][17]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 - 1:5000) for 1 hour at room temperature.

-

Wash three times with TBST.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total STAT3 and β-Actin to ensure equal loading and to determine the relative phosphorylation level.

-

References

- 1. AGI-6780 | CAS:1432660-47-3 | IDH2/R140Q mutation inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. researchgate.net [researchgate.net]

- 3. Targeted inhibition of mutant IDH2 in leukemia cells induces cellular differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scientificarchives.com [scientificarchives.com]

- 5. Characterization of cancer-associated IDH2 mutations that differ in tumorigenicity, chemosensitivity and 2-hydroxyglutarate production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Allosteric inhibitor remotely modulates the conformation of the orthestric pockets in mutant IDH2/R140Q - PMC [pmc.ncbi.nlm.nih.gov]

- 9. media.cellsignal.com [media.cellsignal.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Identification of a selective inhibitor of IDH2/R140Q enzyme that induces cellular differentiation in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. veritastk.co.jp [veritastk.co.jp]

- 13. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Benzidine stain for the histochemical detection of hemoglobin in splinter hemorrhage (subungual hematoma) and black heel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]

- 17. origene.com [origene.com]

Application Notes and Protocols for Idh2R140Q-IN-1: In Vitro and In Vivo Experimental Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme, particularly the R140Q variant, are significant drivers in various cancers, including acute myeloid leukemia (AML). The neomorphic activity of the mutant IDH2 R140Q enzyme leads to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG competitively inhibit α-ketoglutarate (α-KG)-dependent dioxygenases, resulting in widespread epigenetic alterations, including DNA and histone hypermethylation, which ultimately block cellular differentiation.[1][3]

Idh2R140Q-IN-1 is a potent and selective allosteric inhibitor of the IDH2 R140Q mutant enzyme. It binds to the dimer interface, locking the enzyme in an inactive conformation and preventing the production of 2-HG.[4] This, in turn, reverses the epigenetic blockade and induces differentiation of cancer cells. These application notes provide detailed protocols for in vitro and in vivo experimental designs to evaluate the efficacy of this compound.

Mechanism of Action: Signaling Pathway

The IDH2 R140Q mutation alters the enzyme's function, leading to the downstream effects illustrated below. This compound acts by directly inhibiting the mutant enzyme, thereby blocking the production of 2-HG and restoring normal cellular processes.

Caption: IDH2 R140Q signaling pathway and point of intervention for this compound.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from in vitro and in vivo experiments with a selective IDH2 R140Q inhibitor.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line | Parameter | Potency (IC₅₀) | Reference Compound (CP-17) |

| Enzymatic Assay | Recombinant IDH2 R140Q | Enzyme Inhibition | ~29-41 nM | 40.75 nM[5][6] |

| Cellular Assay | TF-1 (IDH2 R140Q) | Intracellular 2-HG Reduction | ~10-141 nM | 141.4 nM[5][7] |

| Cellular Assay | TF-1 (IDH2 R140Q) | Proliferation Inhibition | Dependent on cell context | - |

| Cellular Assay | TF-1 (IDH2 R140Q) | Induction of Differentiation (CD11b+) | Concentration-dependent increase | - |

Table 2: In Vivo Pharmacodynamic and Efficacy Endpoints

| Animal Model | Treatment Group | 2-HG Reduction (Tumor/Plasma) | Myeloid Differentiation Markers (CD11b, CD14) | Survival Benefit |

| TF-1 Xenograft | Vehicle | Baseline | Low | - |

| TF-1 Xenograft | This compound | >90% suppression | Significant Increase | Significant Increase |

| PDX Model | Vehicle | Baseline | Low | - |

| PDX Model | This compound | Dose-dependent reduction | Significant Increase | Significant Increase[8] |

Experimental Protocols

In Vitro Protocols

1. IDH2 R140Q Enzymatic Activity Assay

This protocol measures the ability of this compound to inhibit the enzymatic activity of recombinant IDH2 R140Q by monitoring the consumption of NADPH, which results in a decrease in fluorescence.

-

Materials:

-

Recombinant human IDH2 R140Q enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

NADPH

-

α-ketoglutarate (α-KG)

-

This compound (serial dilutions)

-

96-well black microplate

-

Plate reader with fluorescence capabilities (Ex/Em = 340/460 nm)

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 50 µL of the this compound dilutions or vehicle control.

-

Add 25 µL of a solution containing the IDH2 R140Q enzyme and NADPH to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 25 µL of α-KG solution to each well.

-

Immediately measure the fluorescence at 340 nm excitation and 460 nm emission every minute for 30-60 minutes.

-

Calculate the rate of NADPH consumption for each concentration of the inhibitor.

-

Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of this compound.

-

Caption: Workflow for the IDH2 R140Q enzymatic activity assay.

2. Cellular 2-HG Measurement by LC-MS/MS

This protocol quantifies the intracellular levels of 2-HG in TF-1 cells expressing IDH2 R140Q following treatment with this compound.

-

Materials:

-

TF-1 (IDH2 R140Q) and TF-1 (wild-type) cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS and GM-CSF)

-

This compound (various concentrations)

-

80% methanol

-

Internal standard (e.g., ¹³C₅-2-HG)

-

LC-MS/MS system

-

-

Procedure:

-

Seed TF-1 (IDH2 R140Q) and TF-1 (WT) cells in 12-well plates at a density of 5 x 10⁴ cells/mL.[5]

-

Treat the cells with various concentrations of this compound or vehicle control for 72 hours.

-

Harvest the cells and count them.

-

Lyse a known number of cells (e.g., 1 x 10⁶) with 100 µL of ice-cold 80% methanol containing the internal standard.[5]

-

Centrifuge the lysate at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the protein.[5]

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify 2-HG levels.

-

Normalize the 2-HG levels to the cell number.

-

Calculate the IC₅₀ for 2-HG reduction.

-

3. Cellular Differentiation Assay

This assay assesses the ability of this compound to induce myeloid differentiation in TF-1 (IDH2 R140Q) cells.

-

Materials:

-

TF-1 (IDH2 R140Q) cells

-

Cell culture medium

-

This compound

-

Erythropoietin (EPO) as a differentiation-inducing agent[7]

-

Flow cytometer

-

Antibodies against myeloid differentiation markers (e.g., anti-CD11b, anti-CD14)

-

-

Procedure:

-

Seed TF-1 (IDH2 R140Q) cells in culture plates.

-

Treat the cells with this compound or vehicle control in the presence of EPO (e.g., 50 ng/mL) for 7 days.[7]

-

Harvest the cells and wash with PBS.

-

Stain the cells with fluorescently labeled antibodies against CD11b and CD14.

-

Analyze the cells by flow cytometry to determine the percentage of cells expressing the differentiation markers.

-

Observe morphological changes consistent with differentiation (e.g., increased cell size and granularity) using microscopy.

-

4. Histone Methylation Analysis by Western Blot

This protocol evaluates the effect of this compound on global histone methylation levels.

-

Materials:

-

TF-1 (IDH2 R140Q) cells

-

This compound

-

Histone extraction buffer

-

SDS-PAGE gels (high percentage, e.g., 15%)

-

Primary antibodies against specific histone methylation marks (e.g., H3K9me3, H3K27me3) and total histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat TF-1 (IDH2 R140Q) cells with this compound or vehicle for a specified period (e.g., 4-7 days).

-

Extract histones from the cells using an appropriate protocol (e.g., acid extraction).

-

Quantify the protein concentration of the histone extracts.

-

Separate the histone proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.[10]

-

Block the membrane (e.g., with 5% BSA in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.[10]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the methylation mark signal to the total histone H3 signal.

-

In Vivo Protocol

1. Subcutaneous Xenograft Model in Immunodeficient Mice

This protocol describes the evaluation of this compound in a subcutaneous TF-1 (IDH2 R140Q) xenograft model.

-

Animals:

-

Immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old

-

-

Procedure:

-

Cell Implantation:

-

Harvest TF-1 (IDH2 R140Q) cells during the exponential growth phase.

-

Resuspend the cells in a mixture of serum-free medium and Matrigel (1:1 ratio).

-

Subcutaneously inject 5-10 x 10⁶ cells into the flank of each mouse.

-

-

Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by caliper measurements at least twice a week.

-

Calculate tumor volume using the formula: (Length x Width²)/2.

-

When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound at different dose levels).

-

-

Drug Administration:

-

Administer this compound and vehicle via the appropriate route (e.g., oral gavage) at the predetermined schedule (e.g., once or twice daily).

-

-

Efficacy and Pharmacodynamic Assessments:

-

Continue to monitor tumor volume and body weight.

-

At specified time points, collect blood samples for pharmacokinetic analysis and plasma 2-HG measurement.

-

At the end of the study, euthanize the mice and collect tumors for 2-HG analysis and immunohistochemical analysis of differentiation markers.

-

-

Endpoints:

-

Primary endpoint: Tumor growth inhibition.

-

Secondary endpoints: Survival, body weight changes, and pharmacodynamic marker modulation (2-HG levels).

-

-

Caption: Workflow for the in vivo subcutaneous xenograft study.

Conclusion

These application notes provide a comprehensive framework for the preclinical evaluation of this compound. The detailed protocols for in vitro and in vivo experiments will enable researchers to robustly assess the potency, mechanism of action, and therapeutic potential of this targeted inhibitor. The quantitative data and visual workflows are intended to facilitate experimental design and data interpretation in the development of novel therapies for IDH2 R140Q-mutant cancers.

References

- 1. Proto-Oncogenic Role of Mutant IDH2 in Leukemia Initiation and Maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IDH1 and IDH2 mutations in pediatric acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IDH2 mutation-induced histone and DNA hypermethylation is progressively reversed by small-molecule inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of a selective inhibitor of IDH2/R140Q enzyme that induces cellular differentiation in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a selective inhibitor of IDH2/R140Q enzyme that induces cellular differentiation in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | IDH1/IDH2 Inhibition in Acute Myeloid Leukemia [frontiersin.org]

- 9. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 10. docs.abcam.com [docs.abcam.com]

Application Notes and Protocols for Idh2R140Q-IN-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idh2R140Q-IN-1 is a potent and selective inhibitor of the isocitrate dehydrogenase 2 (IDH2) R140Q mutant, a key driver in certain cancers, particularly acute myeloid leukemia (AML).[1] This neomorphic mutation leads to the accumulation of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases. This results in epigenetic dysregulation and a block in cellular differentiation, contributing to tumorigenesis.[2] this compound, identified as compound C6 in the work by Che J, et al., demonstrates significant potential in reversing these effects and inducing differentiation in cancer cells.[1][3] These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in cell culture experiments.

Data Presentation

Solubility of this compound

Quantitative solubility data for this compound in commonly used laboratory solvents is summarized below. It is crucial to use high-quality, anhydrous solvents to ensure optimal solubility and stability of the compound.

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 45 mg/mL | Hygroscopic DMSO can affect solubility; use a fresh, unopened bottle for best results.[4] |

| Ethanol | Not explicitly provided. General recommendation is to test solubility empirically. | |

| Phosphate-Buffered Saline (PBS) | Insoluble | Direct dissolution in aqueous buffers is not recommended due to the compound's hydrophobic nature. |

| Cell Culture Medium | Insoluble (direct dissolution) | Must be diluted from a concentrated stock solution (e.g., in DMSO). |

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for cell culture experiments.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes and sterile tips

Procedure:

-

Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A stock solution stored at -80°C is typically stable for up to two years.[4]

Treatment of Cells in Culture with this compound

This protocol outlines the steps for treating adherent or suspension cells with this compound. The example provided is for treating TF-1 (erythroleukemia) cells, a common model for studying IDH2 mutations.

Materials:

-

Cultured cells (e.g., TF-1 cells expressing IDH2 R140Q)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and appropriate cytokines)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Sterile culture plates or flasks

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed the cells at the desired density in a sterile culture vessel. For TF-1 cells, a typical density is between 2.5 x 10^5 and 5 x 10^5 cells/mL.

-

Preparation of Working Solution:

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to add the DMSO stock solution to the medium and mix immediately to prevent precipitation.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO without the inhibitor) should always be included in the experimental design.

-

-

Cell Treatment:

-

For adherent cells, remove the existing medium and replace it with the medium containing the desired concentration of this compound.

-

For suspension cells, add the appropriate volume of the prepared working solution directly to the cell suspension in the culture vessel.

-

-

Incubation: Incubate the cells for the desired treatment duration under standard culture conditions (37°C, 5% CO₂). The incubation time will depend on the specific experimental endpoint (e.g., 2-HG measurement, differentiation assays, apoptosis analysis).

-

Analysis: Following incubation, harvest the cells for downstream analysis, such as measurement of intracellular D-2-HG levels, assessment of cell differentiation markers, or analysis of cell viability and apoptosis.

Visualizations

Signaling Pathway of IDH2 R140Q and Inhibition by this compound

Caption: Mechanism of IDH2 R140Q and its inhibition.

Experimental Workflow for Cell-Based Assays

Caption: Workflow for this compound cell treatment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. IDH2/R140Q mutation confers cytokine-independent proliferation of TF-1 cells by activating constitutive STAT3/5 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-based design, synthesis and bioactivity evaluation of macrocyclic inhibitors of mutant isocitrate dehydrogenase 2 (IDH2) displaying activity in acute myeloid leukemia cells | CoLab [colab.ws]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Idh2R140Q-IN-1 in the TF-1 Erythroleukemia Cell Line

For Research Use Only.

Introduction

Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme are a common feature in several cancers, including acute myeloid leukemia (AML). The R140Q mutation in IDH2 confers a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, such as TET2 and histone demethylases, resulting in epigenetic dysregulation, a block in cellular differentiation, and promotion of leukemogenesis.[1]

The human erythroleukemia cell line, TF-1, engineered to express the IDH2 R140Q mutation (TF-1 IDH2 R140Q), serves as a critical in vitro model for studying the downstream effects of this mutation and for the evaluation of potential therapeutic inhibitors. These cells exhibit cytokine-independent proliferation and a block in erythropoietin (EPO)-induced differentiation.[2]

Idh2R140Q-IN-1 is a potent and selective inhibitor of the IDH2 R140Q mutant enzyme. This document provides detailed application notes and protocols for the use of this compound in the TF-1 erythroleukemia cell line for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound allosterically inhibits the IDH2 R140Q mutant enzyme, preventing the conversion of α-KG to 2-HG. The reduction in intracellular 2-HG levels relieves the inhibition of α-KG-dependent dioxygenases, leading to the restoration of normal epigenetic regulation. In TF-1 IDH2 R140Q cells, this manifests as a reversal of the differentiation block and a reduction in cytokine-independent proliferation. A key downstream signaling pathway affected is the constitutive activation of STAT3 and STAT5, which is suppressed by IDH2 R140Q inhibition.[2][3]

Quantitative Data

The following tables summarize the quantitative data for this compound and a structurally related inhibitor, CP-17, in relevant assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Reference |

| IC50 (IDH2 R140Q enzyme) | 6.1 nM | [4] |

Table 2: In Vitro and Cellular Activity of CP-17 (a selective IDH2 R140Q inhibitor)

| Parameter | Cell Line | Value | Reference |

| IC50 (IDH2 R140Q enzyme) | - | 40.75 nM | [3] |

| IC50 (Intracellular D-2-HG Production) | TF-1 (IDH2/R140Q) | 141.4 nM | [3] |

| Effect on Cell Proliferation (3 µM) | TF-1 (IDH2/R140Q) | Significant inhibition of GM-CSF-independent growth | [3] |

| Effect on Cell Proliferation (3 µM) | TF-1 (WT) | No obvious effect | [3] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of IDH2 R140Q in TF-1 Cells

Caption: Signaling cascade initiated by the IDH2 R140Q mutation in TF-1 cells.

Experimental Workflow for Evaluating this compound

Caption: Workflow for assessing the efficacy of this compound in TF-1 cells.

Experimental Protocols

Cell Culture

-

Cell Line: TF-1 IDH2 R140Q mutant isogenic cell line.

-

Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 ng/mL recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2. For experiments evaluating cytokine-independent growth, cells should be washed to remove GM-CSF and cultured in the above media lacking GM-CSF.

Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures.[5][6][7]

-

Cell Seeding: Seed TF-1 IDH2 R140Q cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of culture medium (with or without GM-CSF, depending on the experimental design).

-

Compound Treatment: Add various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

Intracellular D-2-Hydroxyglutarate (2-HG) Measurement by LC-MS

This protocol provides a general workflow for 2-HG measurement.[8][9][10][11]

-

Cell Harvesting and Lysis:

-

Plate TF-1 IDH2 R140Q cells and treat with this compound for the desired time.

-

Harvest approximately 1 x 10^6 cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells in 100 µL of 80% methanol.

-

-

Sample Preparation:

-

Vortex the cell lysate vigorously.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet debris.

-

Transfer the supernatant to a new tube for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Use a chiral column to separate D- and L-2-HG enantiomers.

-

Employ a suitable mobile phase gradient.

-

Detect 2-HG levels using a mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Quantify D-2-HG levels by comparing to a standard curve of known D-2-HG concentrations.

-

Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol is a standard western blotting procedure optimized for phosphoproteins.[2][12][13][14]

-

Cell Lysis:

-

After treatment with this compound, harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 20-30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on an 8-10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

For loading controls, the membrane can be stripped and re-probed for total STAT3 and a housekeeping protein like β-actin or GAPDH.

-

EPO-Induced Differentiation Assay

-

Cell Preparation: Wash TF-1 IDH2 R140Q cells three times with PBS to remove any residual GM-CSF.

-

Treatment: Resuspend cells in culture medium without GM-CSF but containing 50 ng/mL of erythropoietin (EPO). Add this compound at various concentrations.

-

Incubation: Culture the cells for 7 days.

-

Analysis: Assess cellular differentiation by observing morphological changes (e.g., cell size, nuclear condensation) under a microscope. Further analysis can be performed by staining for hemoglobin (e.g., benzidine staining) or by flow cytometry for erythroid markers.

Troubleshooting

-

High background in Western Blots: Ensure the use of BSA for blocking when detecting phosphoproteins, as milk can contain phosphoproteins that interfere with the assay. Increase the number and duration of wash steps.

-

Variability in MTT Assay: Ensure uniform cell seeding and proper mixing of the formazan crystals before reading the absorbance.

-

Low 2-HG Signal: Ensure efficient cell lysis and extraction. Check the sensitivity and calibration of the LC-MS instrument.

-

No effect of the inhibitor: Verify the activity of the compound. Ensure the correct concentration range is being tested. Confirm the presence of the IDH2 R140Q mutation in the cell line.

Conclusion

This compound is a valuable research tool for investigating the biological consequences of the IDH2 R140Q mutation and for the preclinical evaluation of targeted therapies for IDH2-mutant cancers. The protocols and data presented here provide a framework for utilizing this inhibitor in the TF-1 erythroleukemia cell line model. Proper experimental design and execution are crucial for obtaining reliable and reproducible results.

References

- 1. Quantification of total and phosphorylated STAT3 by calibrated western blotting [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. IDH2 R140Q inhibitor CP-17 | IDH2 R140Q inhibitor | Probechem Biochemicals [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Development and validation of an LC-MS/MS method for D- and L-2-hydroxyglutaric acid measurement in cerebrospinal fluid, urine and plasma: application to glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application Notes: Assessing Apoptosis Induced by Idh2R140Q-IN-1

Introduction

Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme, particularly the R140Q variant, are a common feature in several cancers, including acute myeloid leukemia (AML).[1][2][3] This mutation confers a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4][5] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, such as TET family enzymes, causing widespread epigenetic changes, including DNA and histone hypermethylation.[4][5] This dysregulation blocks cellular differentiation and promotes resistance to apoptosis, contributing to leukemogenesis.[1][3][4]

Idh2R140Q-IN-1 is a potent and selective small-molecule inhibitor designed to target the mutant IDH2 R140Q enzyme. By blocking the production of 2-HG, the inhibitor aims to reverse the epigenetic blockade, restore normal cellular differentiation, and induce apoptosis in cancer cells.[1][4] These application notes provide a comprehensive set of protocols for researchers to assess the pro-apoptotic effects of this compound in cancer cell lines harboring the IDH2 R140Q mutation.

Mechanism of Action: From IDH2 R140Q Inhibition to Apoptosis

The primary mechanism of this compound is the specific inhibition of the mutant IDH2 R140Q enzyme, which leads to a significant reduction in intracellular 2-HG levels. This restores the activity of α-KG-dependent dioxygenases, reversing the hypermethylation phenotype associated with the mutation. The subsequent changes in gene expression lift the block on cellular differentiation and reactivate intrinsic apoptotic pathways.[4][6] Key downstream effects include the modulation of anti-apoptotic proteins like Bcl-xL and the activation of executioner caspases, leading to programmed cell death.[1][7]

Caption: Signaling pathway of IDH2 R140Q and inhibitor-induced apoptosis.

Experimental Protocols

General Workflow for Apoptosis Assessment

A multi-parametric approach is recommended to robustly assess apoptosis. The following workflow outlines the key steps from cell treatment to data analysis, employing complementary assays to measure different stages and markers of apoptosis.

References

- 1. IDH2/R140Q mutation confers cytokine-independent proliferation of TF-1 cells by activating constitutive STAT3/5 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IDH2/R140Q mutation confers cytokine-independent proliferation of TF-1 cells by activating constitutive STAT3/5 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proto-Oncogenic Role of Mutant IDH2 in Leukemia Initiation and Maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biological Roles and Therapeutic Applications of IDH2 Mutations in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inducing apoptosis in acute myeloid leukemia; mechanisms and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Apoptotic Pathways in Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Western Blot Analysis of Histone Methylation in Response to IDH2 R140Q Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of IDH2 R140Q inhibitors on histone methylation. The protocols and data presented herein focus on the impact of small molecule inhibitors on the epigenetic landscape altered by the oncogenic IDH2 R140Q mutation. While the specific inhibitor "Idh2R140Q-IN-1" is not detailed in existing literature, this document utilizes data from well-characterized and potent IDH2 R140Q inhibitors, such as AGI-6780 and CP-17, which serve as exemplary agents for this application.

Introduction

Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme, particularly the R140Q substitution, are frequently observed in various cancers, including acute myeloid leukemia (AML).[1][2][3][4] This neomorphic mutation endows the enzyme with the ability to convert α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3][4][5] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including Jumonji-C (JmjC) domain-containing histone demethylases.[1][5] This inhibition leads to the hypermethylation of histones at specific lysine residues, such as H3K4, H3K9, H3K27, and H3K36, which in turn alters gene expression, blocks cellular differentiation, and contributes to tumorigenesis.[1][2][5]

Small molecule inhibitors targeting the mutant IDH2 R140Q enzyme have been developed to reverse these epigenetic alterations. These inhibitors bind to an allosteric site at the dimer interface of the mutant enzyme, locking it in an open, inactive conformation.[4][6] This prevents the production of 2-HG, thereby restoring the activity of histone demethylases and reducing global histone methylation levels. Western blotting is a fundamental and widely used technique to assess the efficacy of these inhibitors by quantifying the changes in specific histone methylation marks.[7][8][9]

Signaling Pathway of IDH2 R140Q and Inhibition

The signaling cascade initiated by the IDH2 R140Q mutation and the mechanism of its inhibition are depicted below.

Caption: IDH2 R140Q signaling and inhibition.

Quantitative Data Presentation

The following tables summarize the quantitative effects of IDH2 R140Q inhibitors on histone methylation levels as determined by Western blot analysis. The data is derived from studies on the TF-1 erythroleukemia cell line expressing the IDH2 R140Q mutation.

Table 1: Effect of AGI-6780 on Histone Methylation in TF-1 IDH2 R140Q Cells

| Histone Mark | Treatment Group | Fold Change vs. Untreated Mutant | Reference |

| H3K4me3 | Untreated WT | Lower | [1][2] |

| Untreated R140Q | 1.0 (Baseline) | [1][2] | |

| R140Q + AGI-6780 (250 nM, 7 days) | Dose-dependent decrease | [1][2] | |

| R140Q + AGI-6780 (500 nM, 7 days) | Dose-dependent decrease | [1][2] | |

| R140Q + AGI-6780 (1000 nM, 7 days) | Near WT levels | [1][2] | |

| H3K9me3 | Untreated WT | Lower | [1][2] |

| Untreated R140Q | 1.0 (Baseline) | [1][2] | |

| R140Q + AGI-6780 (250 nM, 7 days) | Dose-dependent decrease | [1][2] | |

| R140Q + AGI-6780 (500 nM, 7 days) | Dose-dependent decrease | [1][2] | |

| R140Q + AGI-6780 (1000 nM, 7 days) | Near WT levels | [1][2] | |

| H3K27me3 | Untreated WT | Lower | [1][2] |

| Untreated R140Q | 1.0 (Baseline) | [1][2] | |

| R140Q + AGI-6780 (250 nM, 7 days) | Dose-dependent decrease | [1][2] | |

| R140Q + AGI-6780 (500 nM, 7 days) | Dose-dependent decrease | [1][2] | |

| R140Q + AGI-6780 (1000 nM, 7 days) | Near WT levels | [1][2] | |

| H3K36me3 | Untreated WT | Lower | [1][2] |

| Untreated R140Q | 1.0 (Baseline) | [1][2] | |

| R140Q + AGI-6780 (250 nM, 7 days) | Dose-dependent decrease | [1][2] | |

| R140Q + AGI-6780 (500 nM, 7 days) | Dose-dependent decrease | [1][2] | |

| R140Q + AGI-6780 (1000 nM, 7 days) | Near WT levels | [1][2] |

Table 2: Effect of CP-17 on Histone Methylation in TF-1 IDH2 R140Q Cells

| Histone Mark | Treatment Group | Observation | Reference |

| H3K4me3 | Untreated WT | Low levels | [5][6] |

| Untreated R140Q | High levels | [5][6] | |

| R140Q + CP-17 (1 µM, 7 days) | Decreased levels | [5][6] | |

| R140Q + CP-17 (3 µM, 7 days) | Further decreased levels | [5][6] | |

| H3K9me3 | Untreated WT | Low levels | [5][6] |

| Untreated R140Q | High levels | [5][6] | |

| R140Q + CP-17 (1 µM, 7 days) | Decreased levels | [5][6] | |

| R140Q + CP-17 (3 µM, 7 days) | Further decreased levels | [5][6] | |

| H3K27me3 | Untreated WT | Low levels | [5][6] |

| Untreated R140Q | High levels | [5][6] | |

| R140Q + CP-17 (1 µM, 7 days) | Decreased levels | [5][6] | |

| R140Q + CP-17 (3 µM, 7 days) | Further decreased levels | [5][6] |

Experimental Protocols

A detailed protocol for the analysis of histone methylation by Western blot is provided below. This protocol is a compilation of best practices from several sources.[1][7][8][10][11]

Experimental Workflow

Caption: Western blot workflow for histone methylation.

I. Cell Culture and Treatment

-

Culture TF-1 cells expressing either wild-type IDH2 or the IDH2 R140Q mutant in appropriate media supplemented with growth factors.

-

Treat the IDH2 R140Q expressing cells with the desired concentrations of this compound (e.g., 0.1 µM to 3 µM) for a specified duration (e.g., 7 days). Include a vehicle-treated control (e.g., DMSO).

II. Histone Extraction (Acid Extraction Method)

-

Harvest approximately 1 x 107 cells by centrifugation at 1,000 rpm for 5 minutes at 4°C.[10]

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in 1 mL of Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM PMSF, and 0.02% NaN3) per 107 cells.[8]

-

Lyse the cells by incubating on ice for 10 minutes with gentle stirring.

-

Centrifuge at 3,000 rpm for 5 minutes at 4°C to pellet the nuclei.[10]

-

Discard the supernatant and resuspend the nuclear pellet in 0.2 N HCl or H2SO4.

-

Incubate overnight at 4°C with gentle rotation to extract the histones.

-

Centrifuge at 6,500 x g for 10 minutes at 4°C.

-

Transfer the supernatant containing the histones to a new tube.

-

Neutralize the acid by adding 1/10 volume of 2 M NaOH.

-

Quantify the protein concentration using a Bradford or BCA assay.

III. SDS-PAGE and Western Blotting

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 10-20 µg) per lane on a 15% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

-

Perform electrophoresis until the dye front reaches the bottom of the gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane. For small proteins like histones, a 0.22 µm membrane is recommended.[7]

-

Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the histone modifications of interest (e.g., anti-H3K4me3, anti-H3K9me3, anti-H3K27me3, anti-H3K36me3) and a loading control (e.g., anti-total Histone H3) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's recommendations.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-